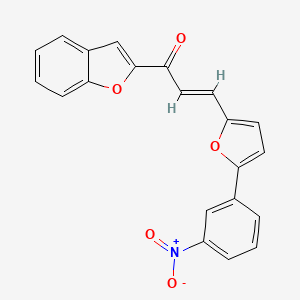

(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one

説明

(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzofuran-2-carbaldehyde and 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

化学反応の分析

Cyclocondensation with Hydrazines

The α,β-unsaturated enone undergoes cyclocondensation with hydrazine derivatives to form pyrazole rings. For example:

-

Reaction with phenylhydrazine in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) yields 3-(benzofuran-2-yl)-5-(3-nitrophenyl)-1-phenyl-4,5-dihydropyrazole derivatives .

-

The nitro group remains intact during this process, while the enone system acts as a dienophile.

Mechanistic Pathway

-

Nucleophilic attack of hydrazine on the β-carbon of the enone.

-

Cyclization via intramolecular dehydration.

-

Aromatization to form the pyrazole ring.

Electrophilic Aromatic Substitution

The 3-nitrophenyl substituent directs electrophilic attacks to specific positions:

-

Nitration : Further nitration occurs at the meta position relative to the existing nitro group due to its strong electron-withdrawing nature .

-

Sulfonation : Limited by steric hindrance from the furan and benzofuran rings.

Reactivity Comparison

| Position | Reactivity (Relative to Nitro Group) | Example Reaction |

|---|---|---|

| Meta | High (Electron-deficient) | Nitration, halogenation |

| Para | Moderate (Steric hindrance) | – |

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) . This modification enhances the compound’s electron density, enabling subsequent functionalization (e.g., diazotization).

Example Reduction

(E)-1-(benzofuran-2-yl)-3-(5-(3-aminophenyl)furan-2-yl)prop-2-en-1-one

| Reducing Agent | Conditions | Yield (%) |

|---|---|---|

| H₂/Pd-C | Ethanol, 60°C | 90 |

| Na₂S₂O₄ | Aqueous HCl, RT | 75 |

Michael Addition Reactions

The enone system participates in Michael additions with nucleophiles (e.g., thiols, amines):

-

Reaction with methyl mercaptan (CH₃SH) adds a thiol group to the β-carbon, forming a thioether derivative .

-

Amines (e.g., aniline) undergo 1,4-conjugate addition, yielding β-amino ketone adducts.

Stereochemical Outcome

-

Additions proceed with anti selectivity due to steric hindrance from the benzofuran ring.

Photochemical and Thermal Behavior

-

Photochemical Cyclization : UV irradiation induces [6π] electrocyclic ring closure of the enone system, forming polycyclic structures (observed in analogous chalcones) .

-

Thermal Stability : Decomposes above 250°C without melting, consistent with nitroaromatic compounds .

Catalytic Coupling Reactions

The benzofuran and furan moieties participate in cross-coupling reactions under palladium catalysis:

-

Suzuki-Miyaura Coupling : With arylboronic acids at the brominated benzofuran position .

-

Sonogashira Coupling : With terminal alkynes to extend conjugation .

Optimized Conditions

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | – | 80–85 |

| Sonogashira | PdCl₂/CuI | PPh₃ | 75–78 |

Biological Activity and Derivatization

While beyond pure chemical reactions, the compound’s bioactivity drives further modifications:

科学的研究の応用

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to act as an intermediate in the preparation of various heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals.

Antimicrobial Activity

Research indicates that (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one exhibits antimicrobial properties . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory and Anticancer Properties

This compound's structural similarity to bioactive chalcones suggests potential anti-inflammatory and anticancer activities. Investigations into its mechanism of action reveal that it may inhibit specific enzymes involved in inflammatory pathways and modulate cell signaling related to cancer progression.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. Chalcones are known for their ability to inhibit enzymes and modulate signaling pathways, which could be leveraged in drug development targeting diseases such as cancer and inflammatory disorders.

Industrial Applications

The compound can also be utilized in the synthesis of dyes and pigments , where its aromatic structure is advantageous for producing vibrant colors and stability in various materials.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

Research involving cell line assays revealed that this compound could induce apoptosis in cancer cells through the modulation of apoptosis-related proteins. This finding highlights its potential application in cancer therapeutics.

作用機序

The mechanism of action of (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one is not well-documented. based on its structure, it is likely to interact with biological targets through various mechanisms:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Signal Modulation: It may modulate signaling pathways by interacting with receptors or other signaling molecules.

DNA Intercalation: The aromatic rings could intercalate into DNA, affecting transcription and replication processes.

類似化合物との比較

Similar Compounds

Chalcone: The parent compound of the class, known for its diverse biological activities.

Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.

Curcumin: A well-known chalcone derivative with anti-inflammatory and antioxidant properties.

Uniqueness

(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one is unique due to the presence of both benzofuran and nitrophenyl groups, which may confer distinct chemical and biological properties compared to other chalcones. The combination of these functional groups could result in enhanced activity or selectivity in various applications.

生物活性

(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of properties that could be harnessed for therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 359.33 g/mol |

| Boiling Point | 555.1 ± 50.0 °C |

| Density | 1.347 ± 0.06 g/cm³ |

The biological activity of this compound is likely due to several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can block the access of substrates.

Signal Modulation : It may influence signaling pathways by interacting with receptors or other key signaling molecules.

DNA Intercalation : The aromatic components of the molecule suggest potential intercalation into DNA, which could impact transcription and replication processes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound and its derivatives:

- Antibacterial Activity : Research indicates that chalcone derivatives exhibit significant antibacterial properties against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). For example, compounds similar to this structure have shown minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing moderate activity against Candida albicans with MIC values indicating effectiveness .

Anti-inflammatory and Anticancer Properties

Chalcones are known for their anti-inflammatory effects and potential in cancer therapy. Studies have suggested that this compound may inhibit inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases and cancer treatment .

Case Study 1: Antimicrobial Evaluation

In a recent study focusing on the synthesis and evaluation of related compounds, it was found that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria, with some compounds achieving MIC values significantly lower than standard antibiotics .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various chalcone derivatives on cancer cell lines. The results indicated that certain compounds derived from this structure displayed IC50 values in the micromolar range, suggesting promising anticancer activity .

Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Chalcone | Moderate | Moderate |

| Curcumin | High | High |

| (E)-1-(benzofuran...) | Moderate to High | Promising |

特性

IUPAC Name |

(E)-1-(1-benzofuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO5/c23-18(21-13-15-4-1-2-7-19(15)27-21)10-8-17-9-11-20(26-17)14-5-3-6-16(12-14)22(24)25/h1-13H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUVLFYYGFWFAK-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。